molecular formula C23H27N3O4 B3008178 N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775408-78-0

N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B3008178
CAS No.: 1775408-78-0
M. Wt: 409.486
InChI Key: FQYCDYDWULJEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused azepinoquinazoline core with a 5-methyl group and a 12-oxo moiety. The carboxamide substituent at position 3 is linked to a 2,4-dimethoxyphenyl group, which distinguishes it from closely related analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-25-19-13-15(22(27)24-18-11-9-16(29-2)14-20(18)30-3)8-10-17(19)23(28)26-12-6-4-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCDYDWULJEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target: N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide 2,4-dimethoxy C₂₃H₂₆N₃O₅ 436.5 (calculated) Enhanced electron-donating effects; potential for improved solubility
Analog 1: N-(3-chloro-4-methoxyphenyl)-... (BL20063) 3-chloro, 4-methoxy C₂₂H₂₄ClN₃O₃ 413.9 Chlorine introduces electronegativity; may increase membrane permeability
Analog 2: N-(3-chloro-4-fluorophenyl)-... 3-chloro, 4-fluoro C₂₁H₂₁ClFN₃O₂ 401.9 Fluorine enhances metabolic stability; smaller substituent reduces steric bulk

Key Observations:

Substituent Effects: The 2,4-dimethoxy groups in the target compound provide strong electron-donating effects, which could enhance solubility in polar solvents compared to the chloro- and fluoro-substituted analogs .

Synthetic Pathways :

  • Analog 1 (BL20063) was synthesized via coupling reactions similar to those described for oxazolone carboxamides, using DMAP as a catalyst and CH₃CN as a solvent .
  • The target compound’s synthesis likely employs analogous methods, with 2,4-dimethoxyphenyl isocyanate as a key intermediate .

Biological Implications :

  • While biological data for the target compound are unavailable, Analog 1 (BL20063) is marketed for research use, suggesting preliminary activity in enzyme inhibition or receptor modulation assays .
  • The fluorine substitution in Analog 2 may confer advantages in pharmacokinetics, such as prolonged half-life, a feature often exploited in drug design .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide?

Methodological Answer: The synthesis of complex polycyclic compounds like this quinazoline derivative requires multi-step protocols with careful optimization of reaction parameters. Key steps include:

  • Cyclization conditions : Use of catalysts (e.g., Pd/C or Lewis acids) to promote azepino-quinazoline ring formation.
  • Protecting group strategies : Methoxy groups on the phenyl ring may require protection during amide bond formation to prevent side reactions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C are often used for carboxamide coupling, with yields monitored via HPLC or LC-MS .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the pure product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization should combine spectroscopic and computational methods:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy group signals (δ ~3.8–4.0 ppm) and azepino-quinazoline backbone protons (δ ~6.5–8.5 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the octahydroazepino ring system, which may adopt multiple conformations .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Anticancer activity : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. The carboxamide group may act as a hydrogen bond donor, influencing binding affinity .
  • Statistical validation : Perform triplicate experiments with ANOVA to account for batch variability .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

Methodological Answer:

  • Target selection : Prioritize proteins with structural homology to known quinazoline-binding domains (e.g., ATP-binding pockets in kinases).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor interactions. Parameterize the methoxy groups for accurate van der Waals and electrostatic contributions .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} data. Discrepancies may indicate unmodeled solvent effects or protein flexibility .

Q. How do substituent modifications (e.g., methoxy vs. halogen groups) impact bioactivity and pharmacokinetics?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with varying substituents on the 2,4-dimethoxyphenyl ring. Test for changes in solubility (logP via shake-flask method) and membrane permeability (Caco-2 cell assays) .
  • Metabolic stability : Incubate analogs with liver microsomes (human/rat) to assess CYP450-mediated degradation. Methoxy groups may reduce metabolic clearance compared to halogens .
  • Data interpretation : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicology?

Methodological Answer:

  • Environmental persistence : Conduct OECD 307 biodegradation tests in soil/water systems. Monitor degradation products via LC-MS/MS and quantify half-life (t1/2_{1/2}) under varying pH and temperature .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute toxicity (LC50_{50}) and sublethal effects (e.g., oxidative stress via SOD/CAT enzyme assays) .
  • Field studies : Deploy passive samplers in wastewater effluent to measure bioaccumulation potential (BCF) .

Q. How can contradictions in bioactivity data between studies be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50}, assay conditions) and apply random-effects models to identify outliers.
  • Reproducibility checks : Replicate conflicting experiments under standardized conditions (e.g., cell passage number, serum concentration) .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity. For example, knockout of a suspected kinase target should abolish compound activity .

Q. What advanced spectroscopic techniques can resolve dynamic conformational changes in the octahydroazepino ring?

Methodological Answer:

  • Dynamic NMR (DNMR) : Perform variable-temperature 1H^1H-NMR to detect ring inversion or chair-boat transitions. Methoxy groups may sterically hinder certain conformations .
  • Time-resolved fluorescence : Attach a fluorophore to the carboxamide group and monitor Förster resonance energy transfer (FRET) during conformational shifts .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to identify dominant conformers and free-energy landscapes .

Methodological Frameworks

  • Experimental design : Use split-plot or randomized block designs to account for variables like synthesis batch or cell culture conditions .
  • Data analysis : Apply chemometric tools (e.g., PCA or PLS regression) to correlate structural descriptors with bioactivity .
  • Theoretical grounding : Link studies to frameworks like QSAR or transition-state theory to explain reaction mechanisms or binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.